7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine 7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15921609
InChI: InChI=1S/C11H5ClFN3S/c12-9-8-11(14-5-17-8)16-10(15-9)6-1-3-7(13)4-2-6/h1-5H
SMILES:
Molecular Formula: C11H5ClFN3S
Molecular Weight: 265.69 g/mol

7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine

CAS No.:

Cat. No.: VC15921609

Molecular Formula: C11H5ClFN3S

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine -

Specification

Molecular Formula C11H5ClFN3S
Molecular Weight 265.69 g/mol
IUPAC Name 7-chloro-5-(4-fluorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C11H5ClFN3S/c12-9-8-11(14-5-17-8)16-10(15-9)6-1-3-7(13)4-2-6/h1-5H
Standard InChI Key HNZKELMWHOTSNU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(C(=N2)Cl)SC=N3)F

Introduction

Structural and Chemical Identity of 7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine

Core Scaffold and Substituent Effects

The thiazolo[4,5-d]pyrimidine core consists of a fused bicyclic system combining a thiazole ring (positions 4–5) and a pyrimidine ring (positions 5–7). In 7-chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine, the chlorine atom at position 7 and the 4-fluorophenyl group at position 5 introduce distinct electronic and steric modifications:

  • Chlorine (position 7): Enhances electrophilicity and facilitates interactions with biological targets through halogen bonding .

  • 4-Fluorophenyl (position 5): The fluorine atom’s electron-withdrawing nature modulates aromatic π-π stacking and improves metabolic stability compared to non-fluorinated analogs .

StepReagents/ConditionsYield (%)Reference
14-Fluorobenzaldehyde, ethanol, reflux65–78
2Diethyl sulfate, NaOH, 80°C72
3POCl₃, microwave irradiation85

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR: The 4-fluorophenyl group exhibits characteristic doublets (δ 7.25–7.45 ppm) with coupling constants J = 8–9 Hz . The thiazole proton resonates as a singlet near δ 8.10 ppm .

  • ¹³C NMR: The CF₃ group (if present) shows a quartet near δ 120 ppm, while the C-7 chloro substituent appears at δ 160–165 ppm .

  • X-ray Crystallography: For analogous compounds, planar geometry with dihedral angles <10° between the thiazole and pyrimidine rings is observed .

Computational Modeling and Molecular Interactions

Density functional theory (DFT) studies on similar thiazolo[4,5-d]pyrimidines reveal:

  • Electrostatic Potential: The 7-chloro group creates a localized positive region, enhancing binding to nucleophilic residues (e.g., cysteine or lysine) .

  • Docking Simulations: The 4-fluorophenyl moiety occupies hydrophobic pockets in kinase domains, as demonstrated in adenosine receptor antagonists .

Anticancer Activity and Mechanism of Action

CompoundCell Line (GI₅₀, µM)Reference
7-Cl-3,5-diphenylUO-31: 1.2
7-Cl-5-CF₃MCF-7: 2.5

Putative Mechanisms

  • Kinase Inhibition: Analogous compounds inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, inducing G₂/M arrest .

  • Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage observed in DU145 prostate cancer cells .

Structure-Activity Relationships (SAR)

Role of the 7-Chloro Substituent

  • Electrophilicity: Chlorine’s electron-withdrawing effect increases reactivity toward cysteine residues in target proteins .

  • Steric Effects: Smaller than bromine or iodine, chlorine minimizes steric hindrance while maintaining potency .

Impact of the 4-Fluorophenyl Group

  • Lipophilicity: LogP increases by 0.5–1.0 units compared to phenyl analogs, improving membrane permeability .

  • Meta vs. Para Fluorine: Para-substitution (as in 4-fluorophenyl) enhances π-stacking with tyrosine residues in ATP-binding pockets .

Comparative Analysis with Clinical Candidates

Similarity to Approved Kinase Inhibitors

The 4-fluorophenyl moiety mirrors structural features of FDA-approved drugs:

  • Imatinib: Fluorinated aryl groups enhance Bcr-Abl binding affinity .

  • Erlotinib: Electron-withdrawing substituents stabilize drug-target interactions .

Advantages Over Non-Fluorinated Analogs

  • Metabolic Stability: Fluorine reduces CYP450-mediated oxidation at the para position .

  • Selectivity: 4-Fluorophenyl derivatives show 3–5× lower IC₅₀ against off-target kinases compared to 3-fluorophenyl isomers .

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